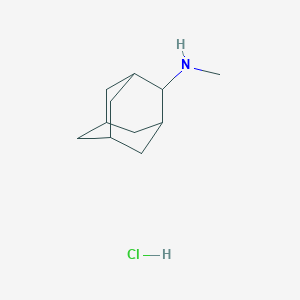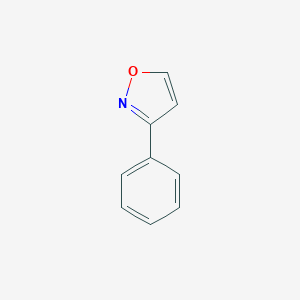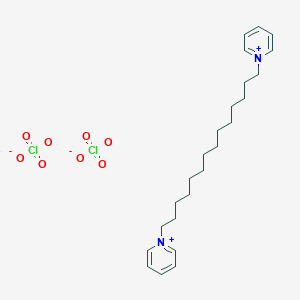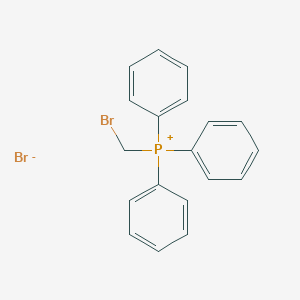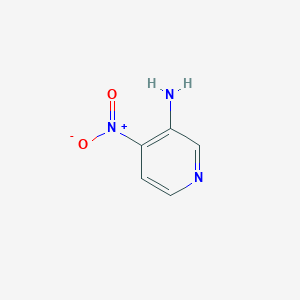![molecular formula C23H29N3O3 B085767 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- CAS No. 14642-97-8](/img/structure/B85767.png)
2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- is not fully understood. However, it is believed to exert its antibacterial and antifungal activities by inhibiting the synthesis of cell wall components. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- can have both beneficial and detrimental effects on biochemical and physiological processes. The compound has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. However, it has also been shown to have toxic effects on certain human cell lines, indicating the need for further research into its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- in lab experiments is its potential as a catalyst in organic synthesis. The compound has also been found to exhibit potent antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics. However, its toxicity to certain human cell lines may limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for research into 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-. One potential area of study is the development of new antibiotics based on this compound. Another area of research could focus on the use of the compound as a catalyst in organic synthesis. Further studies into the mechanism of action and safety of the compound are also needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- can be achieved through a multistep reaction process. The first step involves the reaction of 2,5-dioxo-pyrrolidin-1-yl acetate with benzylamine, followed by the reaction of the resulting compound with isopropylamine. The final step involves the reaction of the product with oxalyl chloride and triethylamine to yield the desired compound.
Aplicaciones Científicas De Investigación
2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- has been studied extensively for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antitumor activities. The compound has also been studied for its potential use as a catalyst in organic synthesis.
Propiedades
Número CAS |
14642-97-8 |
|---|---|
Nombre del producto |
2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl- |
Fórmula molecular |
C23H29N3O3 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
4-amino-7-benzyl-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-triene-5,8-dione |
InChI |
InChI=1S/C23H29N3O3/c1-15(2)21-20(24)23(28)26-19(14-17-6-4-3-5-7-17)22(27)25-13-12-16-8-10-18(29-21)11-9-16/h3-11,15,19-21H,12-14,24H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
MCIBUHUQBGONQR-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C(=O)NC(C(=O)NCCC2=CC=C(O1)C=C2)CC3=CC=CC=C3)N |
SMILES canónico |
CC(C)C1C(C(=O)NC(C(=O)NCCC2=CC=C(O1)C=C2)CC3=CC=CC=C3)N |
Sinónimos |
4-Amino-7-benzyl-3-isopropyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,1(14),15-triene-5,8-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



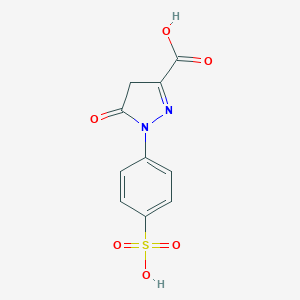
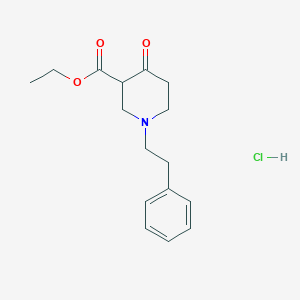
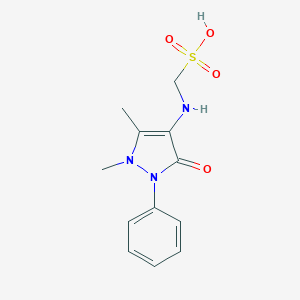
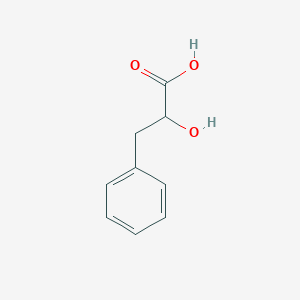
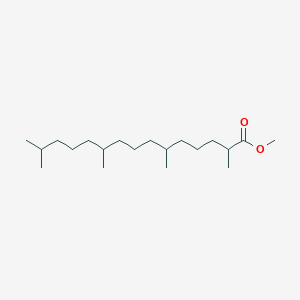

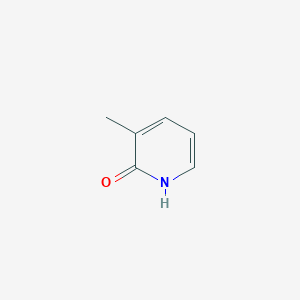
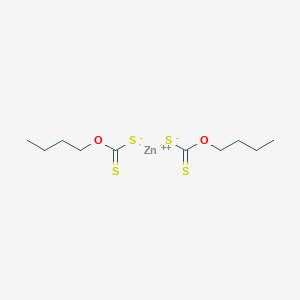
![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)
